Propafenone-d5 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

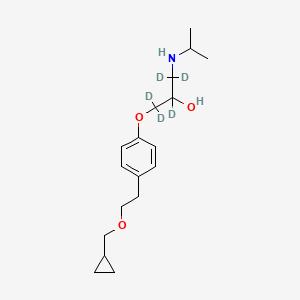

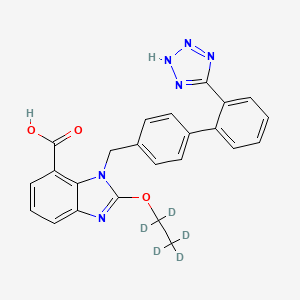

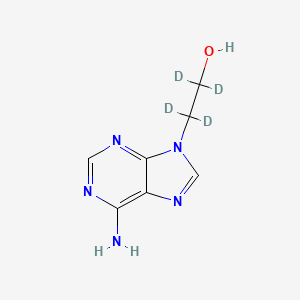

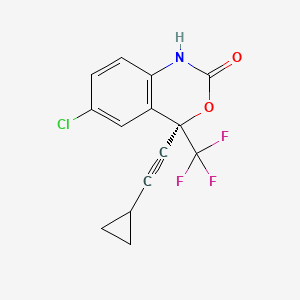

Propafenon-d5 (Hydrochlorid) ist eine deuterierte Form von Propafenonhydrochlorid, einem Antiarrhythmikum der Klasse 1C. Es wird hauptsächlich zur Behandlung von paroxysmaler Vorhofflimmern/Vorhofflattern und ventrikulären Arrhythmien eingesetzt . Die deuterierte Form wird oft in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und den Metabolismus von Propafenon aufgrund ihrer Stabilität und ihres unterscheidbaren Massenspektrometrie-Profils zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Propafenon-d5 (Hydrochlorid) beinhaltet die Einarbeitung von Deuteriumatomen in das Propafenonmolekül. Dies kann durch verschiedene Methoden erreicht werden, einschließlich der Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die effiziente Einarbeitung von Deuteriumatomen zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Propafenon-d5 (Hydrochlorid) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen deuterierten Reagenzien und fortschrittlichen Reinigungsverfahren, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt . Der Produktionsprozess ist auf Ausbeute und Kosteneffizienz optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Propafenon-d5 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können bestimmte funktionelle Gruppen durch andere Substituenten ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydroxid und Halogenierungsmittel werden üblicherweise eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Propafenon-d5 (Hydrochlorid) wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in den Bereichen:

Chemie: Als Referenzstandard in Massenspektrometrie- und Kernspinresonanz (NMR)-Studien verwendet.

Biologie: In Studien eingesetzt, die die Stoffwechselwege und die Pharmakokinetik von Propafenon untersuchen.

Industrie: Angewandt bei der Entwicklung neuer Pharmazeutika und in Qualitätskontrollprozessen.

Wirkmechanismus

Propafenon-d5 (Hydrochlorid) wirkt, indem es den Einstrom von Natriumionen in die Herzmuskelzellen verlangsamt, wodurch die Erregbarkeit dieser Zellen verringert wird . Diese Wirkung ist selektiver für Zellen mit hoher Aktivität, aber sie betrifft auch normale Zellen in geringerem Umfang als andere Antiarrhythmika der Klasse 1C . Die Verbindung zeigt auch eine Betablocker-Aktivität, die zu Bradykardie und Bronchospasmus führen kann .

Wissenschaftliche Forschungsanwendungen

Propafenone-d5 (hydrochloride) is widely used in scientific research, particularly in the fields of:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of propafenone.

Medicine: Utilized in clinical research to understand the drug’s efficacy and safety profile.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Wirkmechanismus

Target of Action

Propafenone-d5 Hydrochloride, also known as Propafenone, is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions, which is essential for the initiation and conduction of normal heart rhythms .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in the excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Additionally, Propafenone has weak beta-blocking activity, which can cause bradycardia and bronchospasm .

Biochemical Pathways

The action of Propafenone on sodium and potassium channels affects the action potential of the cardiac cells. By inhibiting these channels, it slows the rate of increase of the action potential, leading to a decrease in the excitability of the cells . This results in a slower heart rate and a reduction in the occurrence of abnormal heart rhythms .

Pharmacokinetics

Propafenone is well absorbed and is predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . Propafenone’s metabolism is polymorphic and genetically determined, leading to marked interindividual variability in the relationships between dose and concentration, and between concentration and pharmacodynamic effects . During long-term administration, the metabolism of Propafenone can become saturable, leading to accumulation of the parent compound .

Result of Action

The molecular and cellular effects of Propafenone’s action result in the control of cardiac arrhythmias. It is used to prolong the time to recurrence of paroxysmal atrial fibrillation/flutter (PAF) associated with disabling symptoms in patients without structural heart disease . It is also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia .

Action Environment

The action, efficacy, and stability of Propafenone can be influenced by various environmental factors. For instance, it should be used with caution in patients with serious structural heart disease, as it may cause or aggravate life-threatening arrhythmias . Significant interactions occur when Propafenone is coadministered with other drugs. It increases the plasma concentrations of digoxin, warfarin, metoprolol, and propranolol, as well as enhancing their respective pharmacodynamic effects . Therefore, doses of these drugs should be decreased if they are coadministered with Propafenone .

Safety and Hazards

Propafenone can cause a serious heart problem. The risk may be higher if it is also used with certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propafenone-d5 (hydrochloride) involves the incorporation of deuterium atoms into the propafenone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of propafenone-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications . The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems .

Analyse Chemischer Reaktionen

Types of Reactions

Propafenone-d5 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and halogenating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Flecainid: Ein weiteres Antiarrhythmikum der Klasse 1C mit ähnlichen elektrophysiologischen Wirkungen.

Metoprolol: Ein Betablocker, der für ähnliche Herzerkrankungen eingesetzt wird, aber einen anderen Wirkmechanismus hat.

Xarelto (Rivaroxaban): Ein Antikoagulans, das bei Vorhofflimmern eingesetzt wird, aber ein anderes therapeutisches Ziel hat.

Einzigartigkeit

Propafenon-d5 (Hydrochlorid) ist aufgrund seiner deuterierten Form einzigartig, die eine verbesserte Stabilität bietet und genauere pharmakokinetische Studien ermöglicht . Seine Doppelfunktion als Natriumkanalblocker und Betablocker unterscheidet es auch von anderen Antiarrhythmika .

Eigenschaften

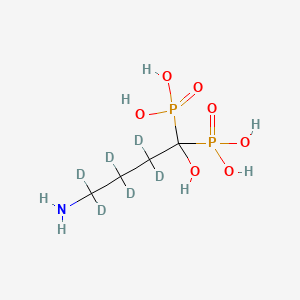

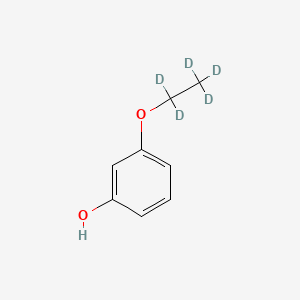

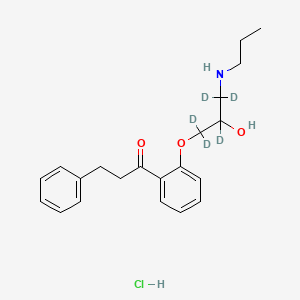

IUPAC Name |

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i15D2,16D2,18D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHRGFIPXWGEF-FIFLIBHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)NCCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.